3-Methyl-4-(4-methyl-1-piperidinyl)aniline - 1152822-12-2

3-Methyl-4-(4-methyl-1-piperidinyl)aniline

Catalog Number: EVT-1741057
CAS Number: 1152822-12-2
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Aromatic Substitution: This reaction type is exemplified in the synthesis of a diamine containing fluorene, oxy-ether, and diphenyl-silane moieties. [] The reaction involves the displacement of a halogen atom on an aromatic ring with a nucleophile, which could be adapted for the synthesis of the target compound.
  • Cycloaddition Reactions: The synthesis of 1,3-oxazepine derivatives via [2+5] cycloaddition reactions between imines and cyclic carboxylic acid anhydrides is described. [] This approach highlights the potential of cycloaddition reactions in constructing heterocyclic systems, potentially applicable to the target compound.

Medicinal Chemistry

  • Dopamine Transporter Inhibitors: Research on a dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, highlights the role of piperidine derivatives in influencing neurotransmitter reuptake. [] The compound's structure and its activity as a potential cocaine antagonist provide valuable insights into structure-activity relationships.
  • Estrogen Agonists/Antagonists: The development of CHF 4056, a benzopyran derivative acting as an estrogen agonist/antagonist, emphasizes the therapeutic potential of compounds containing piperidine rings. [] CHF 4056's effects on bone, cholesterol levels, and the uterus exemplify the diverse pharmacological activities associated with such compounds.
  • Antipsychotic Agents: The exploration of 7-[3-(1-piperidinyl)propoxy]chromenones as potential atypical antipsychotics further underscores the importance of the piperidine moiety in medicinal chemistry. [] The compounds' ability to inhibit apomorphine-induced climbing and hyperactivity in mice suggests their potential in treating psychiatric disorders.

Pharmacology

  • Competitive Inhibition: BI 1356, a dipeptidyl peptidase 4 (DPP-4) inhibitor, acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. [] This mechanism is commonly observed in enzyme inhibitors and could be relevant for 3-Methyl-4-(4-methyl-1-piperidinyl)aniline if it exhibits similar inhibitory activity.
  • Receptor Binding: Compounds like CHF 4056 exert their effects by binding to specific receptors, such as estrogen receptors. [] This binding interaction triggers downstream signaling pathways, ultimately leading to the observed pharmacological effects.

Materials Science

  • Polymer Modification: Research on the maleation of poly(4-methyl-1-pentene) (PMP) using supercritical carbon dioxide highlights the use of chemical modification to alter polymer properties. [] This approach could be relevant for incorporating 3-Methyl-4-(4-methyl-1-piperidinyl)aniline into polymer structures to modify their properties.
  • High-Temperature Dielectric Materials: Studies on poly(4-methyl-1-pentene) (P4MP) as a dielectric capacitor film for high-temperature energy storage applications demonstrate the potential of specific polymer structures in advanced electronic applications. [] While not directly related to the target compound, this research highlights the importance of material design and characterization in this field.

Analytical Chemistry

  • Spectroscopic Characterization: Techniques like Fourier transform infrared (FT-IR) spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry are used extensively to confirm the structure of synthesized compounds. [, , , ] These techniques would be essential for characterizing 3-Methyl-4-(4-methyl-1-piperidinyl)aniline.
  • Chromatographic Analysis: Methods like gas chromatography (GC) are employed to analyze reaction mixtures and assess the purity of synthesized compounds. [] High-performance liquid chromatography (HPLC) is often used in pharmaceutical research to quantify drug concentrations in biological samples. []
  • Crystallographic Analysis: X-ray diffraction (XRD) provides valuable information about the crystal structure of solid-state compounds. [, ]

Relevance: Although structurally distinct from 3-Methyl-4-(4-methyl-1-piperidinyl)aniline, olanzapine shares a critical structural feature: the presence of a 4-methyl-1-piperazine moiety. This shared element suggests potential similarities in their binding affinities and pharmacological profiles, despite belonging to different chemical classes. Further investigation into their structure-activity relationships could provide valuable insights into minimizing adverse effects associated with these compounds. []

ST2472 (9-Piperazin-1-ylpyrrolo[2,1-b][1,3]benzothiazepine)

Compound Description: ST2472 is a novel atypical antipsychotic that exhibits a reduced propensity to induce weight gain, food intake changes, and metabolic disturbances compared to olanzapine. []

α,α-Dimethyl-4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]benzeneacetic acid (Fexofenadine)

Compound Description: Fexofenadine, commercially known as carboxyterfenadine, is a second-generation H1-receptor antagonist widely recognized for its non-sedative antihistaminic effects. [] This medication is commonly used to alleviate allergy symptoms without causing drowsiness.

Relevance: Both fexofenadine and 3-Methyl-4-(4-methyl-1-piperidinyl)aniline share a core structural component: a piperidine ring. The presence of this ring system, while modified in fexofenadine with additional substituents, indicates a potential for similar binding interactions with specific biological targets. Understanding how these structural similarities translate into distinct pharmacological activities could aid in the development of more targeted therapies. []

4-[(N-Allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide (RTI5989-54)

Compound Description: RTI5989-54 and its enantiomer, (−)-RTI5989-54, are compounds that exhibit selective binding and agonist activity at the δ opioid receptor. [] Notably, (−)-RTI5989-54 demonstrates full agonist activity compared to the racemic mixture.

Relevance: RTI5989-54, despite belonging to a different chemical class, shares a significant structural similarity with 3-Methyl-4-(4-methyl-1-piperidinyl)aniline due to the presence of a 3-methyl-4-piperidinyl moiety within its structure. This shared feature suggests a potential for these compounds to interact with similar biological targets, although their specific binding affinities and pharmacological effects may vary significantly due to other structural differences. Understanding these nuanced interactions could provide valuable insights for developing new therapeutic agents. []

(2R,4R)-4-Methyl-1-[Nα-(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-l-arginyl]-2-piperidinecarboxylic acid (MQPA)

Compound Description: MQPA stands out as a highly potent and selective thrombin inhibitor. Its inhibitory potency is intrinsically linked to the stereoconformation of its 2-piperidinecarboxylic acid component. [] Notably, the (2R,4R)-MQPA isomer emerges as the most potent among its stereoisomers. []

Relevance: Both MQPA and 3-Methyl-4-(4-methyl-1-piperidinyl)aniline share a crucial structural element: a piperidine ring. The presence of this shared ring system suggests that these compounds might exhibit overlapping binding preferences, particularly towards targets with affinity for piperidine-containing molecules. Investigating these potential interactions could uncover novel applications or targets for compounds possessing this structural motif. [, ]

Properties

CAS Number

1152822-12-2

Product Name

3-Methyl-4-(4-methyl-1-piperidinyl)aniline

IUPAC Name

3-methyl-4-(4-methylpiperidin-1-yl)aniline

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C13H20N2/c1-10-5-7-15(8-6-10)13-4-3-12(14)9-11(13)2/h3-4,9-10H,5-8,14H2,1-2H3

InChI Key

SPLIGBCJWLIEQD-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.